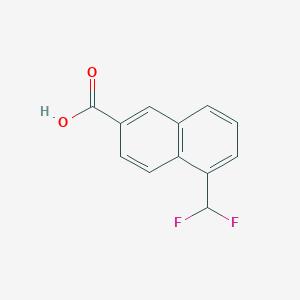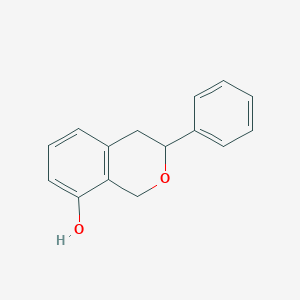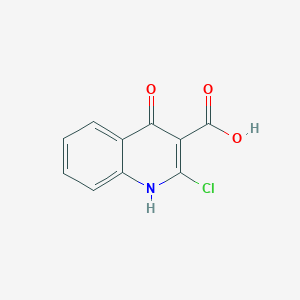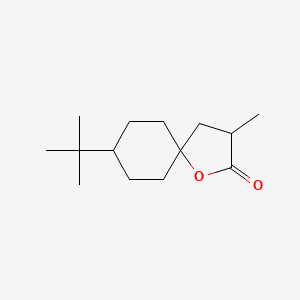
(E)-4-(But-2-en-1-yl)-3-hydroxy-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(But-2-en-1-yl)-3-hydroxy-5-methoxybenzoic acid is an organic compound with a complex structure that includes a butenyl group, a hydroxy group, and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(But-2-en-1-yl)-3-hydroxy-5-methoxybenzoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the alkylation of a hydroxybenzoic acid derivative with a butenyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(But-2-en-1-yl)-3-hydroxy-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The butenyl group can be reduced to a butyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated butyl derivative.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-(But-2-en-1-yl)-3-hydroxy-5-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-4-(But-2-en-1-yl)-3-hydroxy-5-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes or receptors involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the butenyl and methoxy groups, making it less complex.
3,4-Dihydroxybenzoic acid: Contains two hydroxy groups but lacks the butenyl and methoxy groups.
Vanillic acid: Contains a methoxy group but lacks the butenyl group.
Uniqueness
(E)-4-(But-2-en-1-yl)-3-hydroxy-5-methoxybenzoic acid is unique due to the presence of the butenyl group, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-[(E)-but-2-enyl]-3-hydroxy-5-methoxybenzoic acid |
InChI |
InChI=1S/C12H14O4/c1-3-4-5-9-10(13)6-8(12(14)15)7-11(9)16-2/h3-4,6-7,13H,5H2,1-2H3,(H,14,15)/b4-3+ |
InChI Key |
VENAAFUYLXNOEV-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/CC1=C(C=C(C=C1OC)C(=O)O)O |
Canonical SMILES |
CC=CCC1=C(C=C(C=C1OC)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



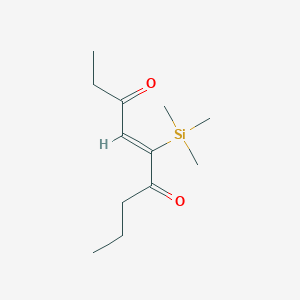
![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B11883350.png)
